2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which include en300-7501020, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
It is known that 1,2,4-triazole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .
Action Environment
It is known that the reaction of similar compounds can be influenced by heating .
Biochemical Analysis
Biochemical Properties
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may have a role in enzyme inhibition or activation.
Molecular Mechanism
It is known that the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride typically involves the formation of the triazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds have similar structures but differ in the arrangement of nitrogen atoms.
1,2,4-Triazole derivatives: Other derivatives with different substituents on the triazole ring.
Uniqueness
2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride is unique due to its specific combination of the triazole ring and the cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
The compound 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid; hydrochloride is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of triazole derivatives often involves cyclization reactions that introduce the triazole ring into various molecular frameworks. The specific synthesis pathway for 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid typically utilizes precursors that facilitate the formation of the cyclopropane structure alongside the triazole moiety.
Antifungal Activity
Research has shown that compounds containing the triazole ring exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been evaluated against various fungal pathogens. In a study assessing the antifungal activity of related compounds, it was found that certain triazole derivatives demonstrated potent activity against resistant strains of fungi, suggesting that 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may share similar properties .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. For example, mercapto-substituted 1,2,4-triazoles have shown chemopreventive effects against cancer cell lines such as HCT-116 and T47D. The IC50 values reported for some derivatives indicate promising activity against colon and breast cancer cells . Given the structural similarities, it is plausible that 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may exhibit anticancer effects as well.
Enzyme Inhibition
Another notable biological activity associated with triazole compounds is their ability to inhibit various enzymes. Triazoles have been identified as inhibitors of ATP-utilizing enzymes and have shown potential in modulating metabolic pathways relevant to disease states . This characteristic could position 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid as a candidate for further investigation in metabolic disorders.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
Study | Compound | Biological Activity | IC50 Value (μM) |
---|---|---|---|
Triazole derivative A | Anticancer (HCT-116) | 6.2 | |
Triazole derivative B | Anticancer (T47D) | 27.3 | |
Triazole derivative C | Antifungal | MIC < 0.125 |
These findings underline the potential of triazole-based compounds in therapeutic applications.
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-11-4-9-10-7(11)5-3-6(5)8(12)13;/h4-6H,2-3H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYHEZYMWWTGBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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